molecular formula C11H12Cl2N2O5 B1670353 L-(+)-Threo-chloramphenicol CAS No. 134-90-7

L-(+)-Threo-chloramphenicol

Cat. No.: B1670353
CAS No.: 134-90-7
M. Wt: 323.13 g/mol
InChI Key: WIIZWVCIJKGZOK-IUCAKERBSA-N
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Description

L-(+)-Threo-chloramphenicol, also known as (S,S)-p-Chloramphenicol, is an optical isomer of Chloramphenicol, a broad-spectrum antibiotic. It is biosynthesized by the soil organism Streptomyces venezuelae and several other actinomycetes. This compound has historical veterinary use in all major food-producing animals, although its use is currently banned in food-producing animals .

Biochemical Analysis

Biochemical Properties

Dextramycine plays a crucial role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to significantly decrease the toxic effect of carcinogenic hydrocarbons on mouse embryo fibroblast-like cells . This interaction showcases the potential of Dextramycine in biochemical reactions and its ability to interact with other biomolecules.

Cellular Effects

Dextramycine has notable effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, Dextramycine can decrease the toxic effect of carcinogenic hydrocarbons on mouse embryo fibroblast-like cells grown in vitro .

Molecular Mechanism

The mechanism of action of Dextramycine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Dextramycine, like other tetracyclines, inhibits protein synthesis by binding reversibly to the bacterial 30S ribosomal subunit, preventing the aminoacyl tRNA from binding to the A site of the ribosome .

Temporal Effects in Laboratory Settings

The effects of Dextramycine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, monitoring serum concentrations of tetracyclines, including Dextramycine, can guide and monitor dosing changes, evaluate efficacy or potential toxicity, and assess antibiotic penetration into other body fluids .

Dosage Effects in Animal Models

The effects of Dextramycine vary with different dosages in animal models . For instance, hepatotoxic effects due to large doses of tetracyclines, including Dextramycine, have been reported in pregnant women and animals . The mortality rate is high, indicating the importance of dosage control in the use of Dextramycine.

Metabolic Pathways

Dextramycine is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. Metabolic pathways are a series of chemical reactions that modify a starting molecule step-by-step, eventually yielding a final product .

Transport and Distribution

Dextramycine is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, affecting its localization or accumulation. For instance, drugs like Dextramycine passively diffuse through porin channels in the bacterial membrane and reversibly bind to the bacterial 30S ribosomal subunit, preventing binding of tRNA to the mRNA-ribosome complex .

Subcellular Localization

The subcellular localization of Dextramycine and its effects on activity or function are crucial . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Understanding subcellular localization has long been a goal for cell biologists interested in basic mechanisms of protein sorting and for understanding the generation of organelles with distinct compositions and morphologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-(+)-Threo-chloramphenicol can be chemically synthesized from Chloramphenicol. The synthesis involves the optical resolution of Chloramphenicol to obtain the (S,S)-isomer. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as sodium hydroxide (NaOH) for the resolution process .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using Streptomyces venezuelae. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. The purified compound is then crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

L-(+)-Threo-chloramphenicol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-(+)-Threo-chloramphenicol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific optical isomerism, which gives it distinct biological activity compared to its parent compound Chloramphenicol. Its specific configuration allows it to interact differently with bacterial ribosomes, making it a valuable compound in antibiotic research .

Properties

IUPAC Name

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIZWVCIJKGZOK-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158453
Record name Dextramycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134-90-7
Record name (+)-Chloramphenicol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dextramycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextramycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(R*,R*)]-2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXTRAMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0PWV2Z3IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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